molecular formula C8H17O6P B3055776 Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester CAS No. 66802-68-4

Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester

Cat. No. B3055776
CAS RN: 66802-68-4
M. Wt: 240.19 g/mol
InChI Key: BOUKCOCRJJHYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester” is also known as "Triethyl phosphonoacetate" . It is a C-C bond-forming reagent with a linear formula of (C2H5O)2P(O)CH2CO2C2H5 . The molecule contains a total of 32 atoms, including 17 Hydrogen atoms, 8 Carbon atoms, 6 Oxygen atoms, and 1 Phosphorous atom .


Molecular Structure Analysis

The molecule contains a total of 31 bonds, including 14 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 aliphatic ester, and 1 phosphate .


Chemical Reactions Analysis

Esters, such as “this compound”, can undergo various reactions. For instance, they can participate in Horner-Wadsworth-Emmons reactions, intramolecular Heck-type cyclization and isomerizations, Tsuji-Trost type reactions, and intramolecular aryne-ene reactions .


Physical And Chemical Properties Analysis

“this compound” has a refractive index of 1.431 (lit.), a boiling point of 142-145 °C/9 mmHg (lit.), and a density of 1.13 g/mL at 25 °C (lit.) . Esters are polar but do not engage in hydrogen bonding, so their boiling points are intermediate between the nonpolar alkanes and the alcohols . Esters of low molar mass are somewhat soluble in water .

Mechanism of Action

The mechanism of action for esters involves various reactions. For example, esters can undergo hydrolysis, which is catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol . In basic hydrolysis or saponification, the products are a carboxylate salt and an alcohol .

properties

IUPAC Name

ethyl 2-diethoxyphosphoryloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O6P/c1-4-11-8(9)7-14-15(10,12-5-2)13-6-3/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUKCOCRJJHYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446899
Record name Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66802-68-4
Record name Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Reactant of Route 3
Reactant of Route 3
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Reactant of Route 4
Reactant of Route 4
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Reactant of Route 5
Reactant of Route 5
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Reactant of Route 6
Reactant of Route 6
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.